molecular formula C12H18O2 B1597266 1,4-Dipropoxybenzene CAS No. 3898-41-7

1,4-Dipropoxybenzene

Cat. No.: B1597266
CAS No.: 3898-41-7
M. Wt: 194.27 g/mol
InChI Key: PASBRBFJGLGYIM-UHFFFAOYSA-N
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Description

1,4-Dipropoxybenzene, also known as p-di-n-propoxybenzene, is an organic compound with the molecular formula C12H18O2. It is a derivative of benzene, where two propoxy groups are attached to the para positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dipropoxybenzene can be synthesized through the Williamson ether synthesis. This method involves the reaction of 1,4-dihydroxybenzene with propyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is usually purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dipropoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4-Dipropoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dipropoxybenzene varies depending on its application. For instance, as an acaricide, it causes paralysis and death of mites by disrupting their nervous system. This effect is not mediated through acetylcholinesterase inhibition, suggesting a different molecular target or pathway . Further research is needed to fully elucidate its mechanism of action in other contexts.

Comparison with Similar Compounds

  • 1,4-Diallyloxybenzene
  • 1,3-Diethoxybenzene
  • 1-Allyloxy-4-propoxybenzene

Comparison: 1,4-Dipropoxybenzene is unique due to its specific substitution pattern and the presence of propoxy groups. Compared to 1,4-diallyloxybenzene and 1,3-diethoxybenzene, it exhibits different reactivity and biological activity. For example, 1,4-diallyloxybenzene and 1-allyloxy-4-propoxybenzene have shown promising acaricidal activity, whereas 1,3-diethoxybenzene affects host choice of mites . The unique properties of this compound make it a valuable compound for various applications.

Properties

IUPAC Name

1,4-dipropoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-3-9-13-11-5-7-12(8-6-11)14-10-4-2/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASBRBFJGLGYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334497
Record name 1,4-Dipropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3898-41-7
Record name 1,4-Dipropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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